
TRIS-glycine-native running buffer (10X), pH 8.5
Descripción general
Descripción
TRIS-glycine-native running buffer (10X), pH 8.5 is a product used in life science research, particularly in protein electrophoresis . It’s a space-saving stock solution that is ideal for quickly preparing standard Tris-glycine (pH 8.5) transfer buffer used for Western blotting .
Chemical Reactions Analysis
In the context of its use in electrophoresis, the TRIS-glycine buffer system doesn’t undergo significant chemical reactions. It primarily functions to maintain a stable pH environment during the electrophoresis process .Physical And Chemical Properties Analysis
The buffer is a liquid solution with a pH of 8.5 when diluted to 1X with water . The concentration of the 10X buffer solution typically yields 0.025M Tris, 0.192M glycine, pH 8.5 when diluted 10-fold in water .Aplicaciones Científicas De Investigación
Protein Gel Electrophoresis
Both “TRIS-glycine native sample buffer (4X), pH 8.6” and “TRIS-glycine-native running buffer (10X), pH 8.5” are commonly used in protein gel electrophoresis . They help maintain consistent pH levels during the separation of proteins, allowing proteins of different molecular sizes to travel at various rates for analysis .
Native Gel Electrophoresis
These buffers are specifically designed for native gel electrophoresis . In this technique, proteins are separated based on their charge and size without being denatured, which allows the study of proteins in their native state .
SDS-PAGE
The “TRIS-glycine-native running buffer (10X), pH 8.5” can also be used in Sodium Dodecyl Sulfate - Polyacrylamide Gel Electrophoresis (SDS-PAGE) . In SDS-PAGE, proteins are denatured and separated based on their molecular weight .
Biochemical Research
These buffers are ideally suited for protein gel analysis in biochemical research . They help in the study of biochemical processes and pathways involving proteins .
Molecular Biological Research
The buffers are also used in molecular biological research . They aid in the study of molecular interactions and functions of proteins .
Cell Biological Research
In cell biological research, these buffers are used to study the role of proteins in cellular processes .
Immunological Research
The buffers are used in immunological research studies . They assist in the investigation of immune responses involving proteins .
Protein Sample Preparation
Lastly, both “TRIS-glycine native sample buffer (4X), pH 8.6” and “TRIS-glycine-native running buffer (10X), pH 8.5” are used for the preparation of protein samples for native gel electrophoresis . They help in maintaining the native state of proteins during sample preparation .
Mecanismo De Acción
Target of Action
The primary targets of the TRIS-glycine native sample buffer and the TRIS-glycine-native running buffer are proteins . These buffers are used in the preparation of protein samples for native gel electrophoresis .
Mode of Action
The buffers interact with proteins to maintain their native conformation during electrophoresis. The TRIS (tris(hydroxymethyl)aminomethane) in the buffer acts as the primary buffering agent, maintaining a consistent pH during electrophoresis. This allows proteins to be separated based on their size and charge without being denatured.
Biochemical Pathways
The buffers are involved in the process of protein gel electrophoresis , a method used to separate proteins based on their size and charge. The buffers provide ions that transfer the applied current, facilitating different molecular sizes to travel at various rates for analyses .
Result of Action
The result of the action of these buffers is the successful separation of proteins in their native state during gel electrophoresis. This allows for the analysis of protein size and charge, which can be crucial in many research and diagnostic applications .
Action Environment
The action of these buffers can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the pH of the buffer can affect the charge of the proteins and thus their migration during electrophoresis. Additionally, the concentration of the buffer (4X for the sample buffer and 10X for the running buffer) can also impact the resolution of the proteins on the gel .
Propiedades
IUPAC Name |
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAVXPMQTGXXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TRIS-glycine native sample buffer (4X), pH 8.6 | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
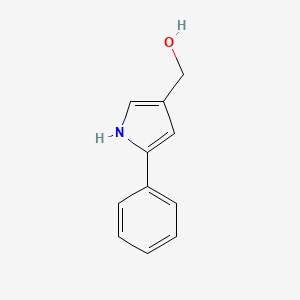
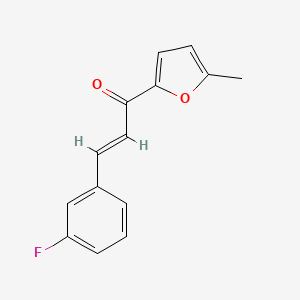
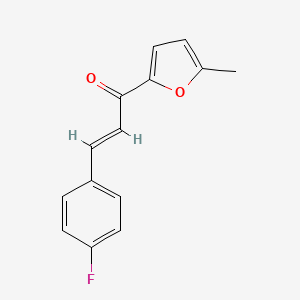
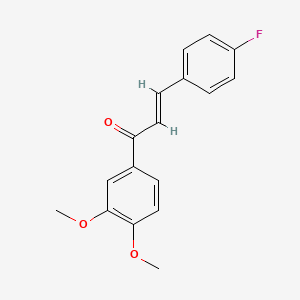
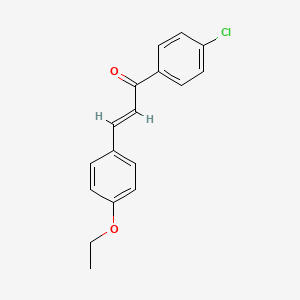
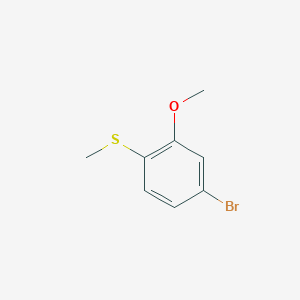
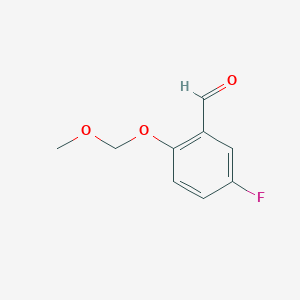
![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

